Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to yield the desired quinoline derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Quinazolinones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of C12H8F3NO3 and a molecular weight of 257.16 g/mol. The trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in drug development.
Property | Value |
---|---|
Molecular Formula | C₁₂H₈F₃NO₃ |
Molecular Weight | 257.16 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that allow for high-purity production suitable for biological testing. Common methods include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization : Forming the quinoline structure through cyclization reactions.
- Functional Group Modifications : Introducing the trifluoromethyl and carboxylate groups to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily focusing on antibacterial and antiviral properties.
Antibacterial Activity
Studies have shown that compounds within the quinoline family, including this compound, demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : The compound may inhibit bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.
A comparative study of related compounds indicated that modifications at the 5-position of the quinoline nucleus enhance antibacterial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .
Antiviral Activity
This compound has been explored for its potential as an antiviral agent. It shows promise as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase:
- Inhibition Studies : Compounds derived from this scaffold exhibited submicromolar IC50 values against NS5B polymerase, indicating potent antiviral activity .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study reported that derivatives showed enhanced activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
- Antiviral Potential : Research on related quinolone derivatives indicated promising results in inhibiting viral replication in vitro, paving the way for further clinical investigations .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound can be compared with other quinolines:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | C₁₃H₉F₃NO₃ | Additional methyl group at position 8 |
4-Oxoquinoline | C₉H₇NO | Lacks trifluoromethyl substitution |
5-Fluoroquinolone | C₉H₈FNO₂ | Contains a fluorine atom instead of trifluoromethyl |
This table illustrates how variations in structure can influence the biological activity and therapeutic potential of these compounds.
Properties
Molecular Formula |
C12H8F3NO3 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)10-6(12(13,14)15)3-2-4-7(10)16-8/h2-5H,1H3,(H,16,17) |
InChI Key |
QEOQSNZSNKSIST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
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